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Compound of Interest

Compound Name:
3,5-Dimethyl-4-

isopropoxyphenylboronic acid

Cat. No.: B1340014 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance

(NMR) spectroscopy of 3,5-Dimethyl-4-isopropoxyphenylboronic acid. While specific

experimental data for this compound is not readily available in the reviewed literature, this

document outlines the expected spectral characteristics based on closely related analogs and

provides a comprehensive experimental protocol for its determination.

Data Presentation: Predicted 13C NMR Chemical
Shifts
Precise 13C NMR data for 3,5-Dimethyl-4-isopropoxyphenylboronic acid is not available in

the cited literature. However, by examining the data for structurally similar compounds, we can

predict the approximate chemical shifts. The following table summarizes the experimental 13C

NMR data for 3-isopropoxyphenylboronic acid and 3,5-dimethylphenol, which serve as valuable

reference points.
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Carbon Atom
Assignment

Predicted Chemical
Shift (δ/ppm) for
3,5-Dimethyl-4-
isopropoxyphenylb
oronic acid

3-
isopropoxyphenylb
oronic acid (in
DMSO-d6)[1]

3,5-dimethylphenol
(in CDCl3)[2]

C-B(OH)₂ Not typically observed Not detected -

C-O ~155-158 157.2 155.0

C-H (aromatic) ~115-130
129.4, 126.6, 121.1,

120.1, 118.3, 116.0
122.6, 113.1

C-CH₃ (aromatic) ~138-140 - 139.5

-CH(CH₃)₂ ~69-71 69.4 -

-CH(CH₃)₂ ~21-23 22.2 -

Ar-CH₃ ~20-22 - 21.1

Note: The carbon atom attached to the boron atom is often not observed in 13C NMR spectra

due to quadrupolar relaxation.

Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of 3,5-Dimethyl-4-
isopropoxyphenylboronic acid with the carbon atoms numbered for clarity in spectral

assignment.

Caption: Molecular structure of 3,5-Dimethyl-4-isopropoxyphenylboronic acid.

Experimental Protocols
The following is a generalized experimental protocol for obtaining a 13C NMR spectrum of an

arylboronic acid.

3.1. Sample Preparation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.rsc.org/suppdata/c9/sc/c9sc05640h/c9sc05640h1.pdf
https://cris.unibo.it/bitstream/11585/635166.4/6/c8qo00061a1.pdf
https://www.benchchem.com/product/b1340014?utm_src=pdf-body
https://www.benchchem.com/product/b1340014?utm_src=pdf-body
https://www.benchchem.com/product/b1340014?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolution: Dissolve approximately 10-20 mg of the arylboronic acid sample in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent

is crucial as boronic acids can form oligomers, which may lead to broad and poorly resolved

spectra. Deuterated methanol is often a good choice for minimizing these effects.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (0.00 ppm).

3.2. NMR Spectrometer Setup

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and sensitivity.[3]

Probe Tuning: The NMR probe should be tuned to the 13C frequency.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 or

similar) should be used.

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to

cover the expected range of chemical shifts for carbon atoms in arylboronic acids.

Acquisition Time: An acquisition time of 1-2 seconds is typical.

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate

relaxation of the carbon nuclei, especially for quaternary carbons.

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans

(e.g., 1024 to 4096 or more) is usually required to achieve a good signal-to-noise ratio.

3.3. Data Processing

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a

spectrum using a Fourier transform.

Phasing and Baseline Correction: The spectrum should be manually phased and the

baseline corrected to ensure accurate peak integration and chemical shift determination.
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Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm. If an internal

standard is not used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at

77.16 ppm, DMSO-d₆ at 39.52 ppm).[4]

Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the acquisition and analysis of a 13C

NMR spectrum for an arylboronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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